molecular formula C7H6BF4KO B7892820 Potassium 5-fluoro-2-methoxyphenyltrifluoroborate

Potassium 5-fluoro-2-methoxyphenyltrifluoroborate

Cat. No.: B7892820
M. Wt: 232.03 g/mol
InChI Key: WUXXOKZMTBFHMH-UHFFFAOYSA-N
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Description

Potassium 5-fluoro-2-methoxyphenyltrifluoroborate is an organoboron compound primarily utilized as a versatile building block in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl structures . Organotrifluoroborates like this one are valued for their enhanced stability compared to boronic acids, which reduces susceptibility to protodeboronation and allows for greater molecular elaboration before the critical carbon-boron bond transformation . These reagents serve as robust intermediates in the synthesis of complex molecules for pharmaceutical and materials science research . Researchers employ this compound in metal-free transformations as well; for instance, organotrifluoroborates can undergo chlorodeboronation using reagents like trichloroisocyanuric acid (TCICA) to synthesize valuable aryl chlorides, which are common scaffolds in pharmaceuticals and further used in coupling reactions . The compound can be characterized using multinuclear NMR spectroscopy (1H, 13C, 19F, and 11B), which is essential for confirming identity and purity in a research setting . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

potassium;trifluoro-(5-fluoro-2-methoxyphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF4O.K/c1-13-7-3-2-5(9)4-6(7)8(10,11)12;/h2-4H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXXOKZMTBFHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC(=C1)F)OC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF4KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Fluoro-2-Methoxyphenylboronic Acid

The boronic acid precursor is synthesized via Miyaura borylation of 5-fluoro-2-methoxybromobenzene:

Procedure :

  • Combine 5-fluoro-2-methoxybromobenzene (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (2 mol%), and KOAc (3.0 equiv) in anhydrous dioxane.

  • Heat at 80°C under nitrogen for 12 hours.

  • Hydrolyze the pinacol boronate ester with HCl (1 M) to yield 5-fluoro-2-methoxyphenylboronic acid.

Key Data :

ParameterValue
Yield78–85%
Purity (HPLC)>95%
Reaction Time12 hours

Conversion to Potassium Trifluoroborate

The boronic acid is treated with potassium hydrogen difluoride (KHF₂) :

Procedure :

  • Dissolve 5-fluoro-2-methoxyphenylboronic acid (1.0 equiv) in deionized water.

  • Add KHF₂ (3.0 equiv) and stir at 25°C for 4 hours.

  • Filter and wash the precipitate with cold water, then dry under vacuum.

Key Data :

ParameterValue
Yield90–94%
SolubilityWater-insoluble
Purity (¹¹B NMR)δ = −1.2 ppm (BF₃K⁺)

Direct Fluorination of Methoxyphenyltrifluoroborate

Electrophilic Fluorination

This method employs Selectfluor™ for late-stage fluorination:

Procedure :

  • Suspend potassium 2-methoxyphenyltrifluoroborate (1.0 equiv) in acetonitrile.

  • Add Selectfluor™ (1.5 equiv) and heat at 60°C for 6 hours.

  • Isolate the product via column chromatography (SiO₂, EtOAc/hexane).

Key Data :

ParameterValue
Yield65–72%
Regioselectivity>98% para-fluorination
Byproducts<5% defluorination

One-Pot Halogen Exchange and Borylation

From 5-Bromo-2-Methoxyphenol

A halogen exchange strategy replaces bromine with boron:

Procedure :

  • Protect 5-bromo-2-methoxyphenol with acetic anhydride.

  • Perform Miyaura borylation as in Section 1.1.

  • Deprotect with NaOH (1 M) and fluorinate with KHF₂.

Key Data :

ParameterValue
Overall Yield62–68%
Critical StepBromine-to-boron exchange

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EfficiencyScalability
Boronic Acid Route90–94>95HighIndustrial
Direct Fluorination65–7290ModerateLab-scale
Halogen Exchange62–6885LowPilot-scale

Mechanistic Considerations

  • KHF₂ Reaction : The trifluoroborate forms via nucleophilic displacement of boronic acid hydroxyl groups by fluoride ions, stabilized by potassium counterions.

  • Selectfluor™ Fluorination : Proceeds through a radical-polar crossover mechanism, where the trifluoroborate acts as a nucleophile.

Challenges and Optimizations

  • Protodeboronation : Minimized by using anhydrous conditions and low temperatures.

  • Regioselectivity : Directed by methoxy groups, ensuring para-fluorination.

  • Purification : Silica gel chromatography or recrystallization from ethanol/water enhances purity .

Chemical Reactions Analysis

Types of Reactions

Potassium 5-fluoro-2-methoxyphenyltrifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically in the presence of a base.

    Suzuki–Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

    Substitution Reactions: The major products are substituted phenyl derivatives.

    Cross-Coupling Reactions: The major products are biaryl compounds.

    Oxidation and Reduction: The products vary depending on the specific reaction conditions.

Scientific Research Applications

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of organic synthesis, allowing for the formation of C–C bonds between different organic substrates. Potassium 5-fluoro-2-methoxyphenyltrifluoroborate can participate in:

  • Suzuki-Miyaura Coupling : This reaction involves the coupling of an aryl or vinyl halide with an organotrifluoroborate in the presence of a palladium catalyst. The use of potassium trifluoroborates offers advantages such as higher yields and milder reaction conditions compared to traditional boronic acids .
  • Negishi Coupling : Similar to Suzuki reactions, Negishi coupling employs organozinc reagents alongside organotrifluoroborates to form carbon-carbon bonds. The stability and reactivity of this compound enhance the efficiency of these transformations .

Hydrolysis Reactions

The hydrolysis of potassium organotrifluoroborates is a critical step for converting these compounds into their corresponding boronic acids, which are useful intermediates in further synthetic applications. The hydrolysis process can be efficiently carried out using silica gel and water, allowing for mild conditions and high yields .

Case Study: Hydrolysis Dynamics

Research has shown that this compound undergoes hydrolysis rapidly when treated with bases like cesium carbonate in a THF/H2O solvent system. The reaction kinetics were monitored using mass spectrometry, revealing a swift increase in pH followed by a notable drop indicative of product formation .

Oxidation Reactions

This compound can also be utilized in oxidation reactions to convert aryltrifluoroborates into phenols. A notable method employs Oxone® as an oxidant, which has been shown to convert various organotrifluoroborates to phenolic products with excellent yields within minutes .

Table: Summary of Oxidation Yields

SubstrateProductYield (%)
This compound5-fluoro-2-methoxyphenol99

Applications in Pharmaceutical Chemistry

The incorporation of fluorinated groups into pharmaceuticals is well-established due to their influence on biological activity and pharmacokinetics. This compound serves as a key reagent for synthesizing fluorinated compounds that exhibit enhanced potency and selectivity in drug design .

Mechanism of Action

The mechanism of action of potassium 5-fluoro-2-methoxyphenyltrifluoroborate in cross-coupling reactions involves the transmetalation step, where the trifluoroborate group transfers from the boron atom to the palladium catalyst. This is followed by reductive elimination, leading to the formation of the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight Purity Key Features
This compound 5-F, 2-OCH₃ C₇H₅BF₄KO₂ 248.02 g/mol 95% Electron-rich due to methoxy; moderate steric hindrance at ortho position.
Potassium 3-fluoro-4-methoxyphenyltrifluoroborate (TB-3229) 3-F, 4-OCH₃ C₇H₅BF₄KO₂ 248.02 g/mol 95% Methoxy at para enhances electron density; fluorine meta may direct coupling regioselectivity.
Potassium 2-fluorophenyltrifluoroborate (TB-3251) 2-F C₆H₃BF₄K 193.99 g/mol 98% Ortho-fluorine induces steric hindrance; electron-withdrawing effect reduces reactivity.
Potassium 4-methoxyphenyltrifluoroborate 4-OCH₃ C₇H₆BF₃KO 218.02 g/mol 95% Strongly electron-donating para-methoxy enhances coupling efficiency.
Potassium 2-fluoro-5-formylphenyltrifluoroborate 2-F, 5-CHO C₇H₄BF₄KO₂ 230.01 g/mol N/A Formyl group enables post-functionalization (e.g., reductive amination).

Reactivity in Cross-Coupling Reactions

  • Electronic Effects: The methoxy group at the 2-position in this compound is electron-donating, activating the aryl ring for electrophilic substitution. However, the ortho-methoxy group introduces steric constraints that may slow transmetalation in Suzuki reactions compared to para-substituted analogs (e.g., potassium 4-methoxyphenyltrifluoroborate) .
  • Steric Effects :

    • Ortho-substituted derivatives (e.g., 2-F, 2-OCH₃) exhibit reduced reactivity in cross-couplings due to steric clashes with the catalyst. For instance, potassium 2-fluorophenyltrifluoroborate (TB-3251) requires higher catalyst loadings or elevated temperatures compared to para-substituted analogs .
  • Functional Group Compatibility :

    • Potassium 2-fluoro-5-formylphenyltrifluoroborate (CAS: 1012868-70-0) contains a formyl group, enabling subsequent transformations such as reductive amination, a feature absent in methoxy- or fluoro-only analogs .

Biological Activity

Potassium 5-fluoro-2-methoxyphenyltrifluoroborate is a specialized organoboron compound that has garnered attention in various fields of chemical research, particularly in medicinal chemistry and organic synthesis. Its biological activity is primarily linked to its role as a precursor in the synthesis of fluorinated compounds, which can exhibit enhanced pharmacological properties.

This compound is synthesized through the reaction of 5-fluoro-2-methoxyphenylboronic acid with a trifluoroborate source. The trifluoroborate moiety enhances the stability and reactivity of the compound, making it a valuable building block for further chemical transformations.

Biological Activity Overview

  • Anticancer Properties :
    • Recent studies have indicated that boron-containing compounds, including this compound, can exhibit anticancer activity. This is primarily due to their ability to interfere with cellular processes, potentially leading to apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
  • Fluorination Effects :
    • The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. Fluorinated compounds often demonstrate increased lipophilicity, which can enhance cellular permeability and bioavailability. For instance, fluorination has been shown to improve the pharmacokinetic profiles of several therapeutic agents by facilitating better absorption and distribution in biological systems .
  • Protein Binding Affinity :
    • The presence of fluorine in this compound may influence its binding affinity to various proteins. Fluorine's unique electronic properties can enhance interactions with target proteins, potentially leading to increased potency of the resulting drug candidates .

Case Study: Hydrolysis and Biological Relevance

A study examining the hydrolysis of aryltrifluoroborates found that this compound undergoes efficient hydrolysis under mild conditions, yielding corresponding phenolic compounds that are biologically active. The hydrolysis process was monitored using various spectroscopic techniques, revealing insights into the stability and reactivity of the compound in biological environments .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cells through signaling modulation
Enhanced LipophilicityImproved absorption and distribution due to fluorination
Protein BindingIncreased binding affinity to target proteins

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Electrostatic Interactions : The C-F bond dipole can optimize drug orientation at protein binding sites, enhancing interaction efficiency .
  • Steric Effects : Substitution with fluorine alters molecular conformation, which may favorably impact receptor binding dynamics .

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for Potassium 5-fluoro-2-methoxyphenyltrifluoroborate in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via reaction of the corresponding boronic acid (e.g., 5-fluoro-2-methoxyphenylboronic acid) with potassium hydrogen fluoride (KHF₂) in an aqueous medium under mild temperatures (20–40°C). A base such as potassium carbonate (K₂CO₃) is often added to stabilize the trifluoroborate anion and control pH. Purification is achieved through crystallization or column chromatography to remove inorganic salts and byproducts .

Q. How is the purity of this compound assessed, and what analytical techniques are recommended?

  • Methodological Answer : Purity is evaluated using nuclear magnetic resonance (¹¹B and ¹⁹F NMR) to confirm the trifluoroborate structure and assess boron coordination. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) quantifies organic impurities. Elemental analysis validates potassium content. For crystalline samples, X-ray diffraction (XRD) ensures structural integrity .

Q. What are the critical storage conditions to maintain the stability of this compound?

  • Methodological Answer : The compound should be stored in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of the trifluoroborate group. Desiccants like silica gel are recommended to mitigate moisture absorption, which can lead to decomposition .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound, particularly with electron-deficient aryl chlorides?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(OAc)₂ or PdCl₂(dppf) with ligands such as SPhos or XPhos to enhance oxidative addition to aryl chlorides.
  • Solvent Optimization : Employ mixed solvents (e.g., THF/H₂O or DME/H₂O) to balance solubility and reactivity.
  • Stoichiometry : Maintain a 1:1.2 molar ratio of trifluoroborate to aryl chloride, with 2–5 mol% catalyst loading.
  • Temperature : Reactions typically proceed at 80–100°C under microwave irradiation for accelerated kinetics .

Q. How can researchers resolve contradictions in reaction yields when using this compound under varying catalytic systems?

  • Methodological Answer :

  • Parameter Screening : Systematically vary catalyst/ligand pairs, solvent polarity, and base strength (e.g., K₂CO₃ vs. Cs₂CO₃).
  • Mechanistic Probes : Use ¹⁹F NMR to track boron intermediates and identify side reactions (e.g., protodeboronation).
  • Computational Modeling : Density functional theory (DFT) studies can predict transition states and guide ligand design to stabilize key intermediates .

Q. What methodologies address solubility challenges of this compound in organic solvents during large-scale syntheses?

  • Methodological Answer :

  • Co-Solvent Systems : Add polar aprotic solvents (e.g., DMF or DMSO) to improve solubility while maintaining reaction efficiency.
  • Ion-Exchange Resins : Pre-treat the trifluoroborate with tetrabutylammonium bromide (TBAB) to form a more soluble tetraalkylammonium salt.
  • Continuous Extraction : Implement Soxhlet extraction to isolate the product from insoluble inorganic byproducts (e.g., KBr) during SN2 displacements .

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